molecular formula C46H63ClN8O12 B606881 (2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide CAS No. 866718-63-0

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide

Cat. No. B606881
M. Wt: 955.5
InChI Key: JECPFNPTJNKMMN-LJHWZSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanopeptolin 954 is a chlorine-containing chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43.

Scientific Research Applications

Chemical Transformations and Derivatives

Studies on chemical compounds similar to the specified complex molecule have focused on transformations and derivative formations. For instance, Stoodley and Whitehouse (1974) explored the mechanism of degradation of benzylpenicillinic acid, leading to various derivative formations (Stoodley & Whitehouse, 1974). Similarly, a study by Jacquinet and Sinaÿ (1974) involved the synthesis and mercaptolysis of methyl-2-acetamido-5,6-di-O-benzyl-2-deoxy-3-O-[d-1-(methoxycarbonyl)ethyl]-β-d-glucofuranoside, a process essential in understanding the transformations of similar complex molecules (Jacquinet & Sinaÿ, 1974).

Radiosynthesis and Molecular Applications

The radiosynthesis of complex molecules, including chloroacetanilide herbicides, offers insights into the applications of similar compounds in studying metabolism and mode of action. Latli and Casida (1995) described the radiosynthesis of [phenyl-4-3H] acetochlor, highlighting the importance of these methods in pharmacological research (Latli & Casida, 1995).

Synthesis and Pharmacological Activities

The synthesis of derivatives and investigation of their pharmacological activities are crucial in understanding the potential applications of complex compounds. For example, Horton, Sorenson, and Weckerle (1977) focused on the preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride, a process that is essential in drug development (Horton, Sorenson, & Weckerle, 1977).

Application in Green Chemistry

The development of environmentally friendly synthesis methods for analogues of known drugs, such as the work done by Dathu Reddy, Venkata Ramana Reddy, and Dubey (2014), is an important aspect of research on complex compounds. Their work on the synthesis of paracetamol analogues emphasizes the role of green chemistry in pharmaceutical research (Dathu Reddy, Venkata Ramana Reddy, & Dubey, 2014).

properties

CAS RN

866718-63-0

Product Name

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide

Molecular Formula

C46H63ClN8O12

Molecular Weight

955.5

IUPAC Name

(2S)-2-acetamido-N1-((2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-(3-chloro-4-hydroxybenzyl)-21-hydroxy-15-isobutyl-8-isopropyl-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentaazabicyclo[16.3.1]docosan-12-yl)pentanediamide

InChI

InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31+,32-,33-,34-,37-,38-,39-/m0/s1

InChI Key

JECPFNPTJNKMMN-LJHWZSARSA-N

SMILES

CC(C[C@@H]1NC([C@H]([C@@H](OC([C@H](C(C)C)NC([C@@H](N(C([C@@H](N2[C@H](CC[C@H](C2=O)NC1=O)O)Cc3ccccc3)=O)C)Cc4cc(Cl)c(O)cc4)=O)=O)C)NC([C@@H](NC(C)=O)CCC(N)=O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanopeptolin 954;  Cyanopeptolin-954;  Cyanopeptolin954; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide
Reactant of Route 4
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide
Reactant of Route 5
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide
Reactant of Route 6
(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide

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